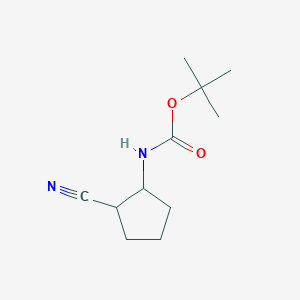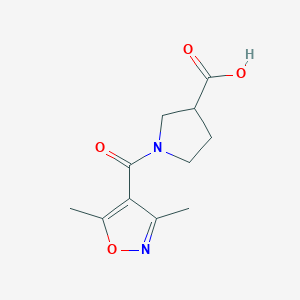![molecular formula C11H12F3NO B1468748 1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol CAS No. 878391-49-2](/img/structure/B1468748.png)
1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol” contains a trifluoromethyl-substituted aromatic ring, which provides it with unique chemical reactivity and properties.Chemical Reactions Analysis
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is known for its high electronegativity, generally considered to be between that of fluorine (4.0) and chlorine (3.0) .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure
1-(Diphenylmethyl)azetidin-3-ol exhibits a unique triclinic crystal structure, with the structure being stabilized by a network of O-H...N intermolecular hydrogen bonds. The puckered four-membered rings in the independent molecules show significant conformational differences, particularly in the rotation of the phenyl rings about the C-C bonds. This structural complexity might offer insights into the molecular interactions and potential applications in various scientific fields, such as material science or molecular engineering (Ramakumar, Venkatesan, & Rao, 1977).
Antibacterial Evaluation
Azetidinone derivatives , including those related to 1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol, have demonstrated promising antibacterial properties. For instance, specific azetidinone analogues have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antimicrobial agents (Chopde, Meshram, & Pagadala, 2012).
Synthesis and Applications in Organic Synthesis
The efficient synthesis of 3-Methylene-4-(trifluoromethyl)azetidin-2-ones and their evaluation as novel building blocks in organic synthesis highlight their versatility. These compounds have been utilized in Michael additions, electrophilic additions, and cycloadditions to access a wide variety of stereodefined mono- and spirocyclic 4-CF3-beta-lactams. This indicates their significant role in creating biologically relevant CF3-functionalized target structures (Dao Thi et al., 2016).
Eigenschaften
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-2-8(4-9)5-15-6-10(16)7-15/h1-4,10,16H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKHXTQHOZTOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[(1,3-Thiazol-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468665.png)




![1-[2-(Pyridin-3-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468672.png)
![1-[(2-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468673.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468675.png)
![1-[(5-Bromofuran-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468676.png)



![1-{[(3-Methoxypropyl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468687.png)
